(3-Methyl-4-nitropyridin-2-yl)methanol

Pharmaceutical Analysis Quality Control Regulatory Compliance

Procure (3-Methyl-4-nitropyridin-2-yl)methanol as a validated Lansoprazole Impurity 17 standard. Its unique 3-methyl-4-nitro-2-hydroxymethyl substitution is critical for PPI synthesis and irreplaceable by non-validated analogs. Essential for ANDA submissions, HPLC method validation (RRT 0.52 under USP conditions), and QC release testing. Supplied with COA and optional USP/EP pharmacopeial traceability. Also serves as a precursor to chloromethyl derivatives (49% yield to Impurity 35).

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 168167-49-5
Cat. No. B061111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-4-nitropyridin-2-yl)methanol
CAS168167-49-5
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CO)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O3/c1-5-6(4-10)8-3-2-7(5)9(11)12/h2-3,10H,4H2,1H3
InChIKeyYFYLOUJBRSOJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyl-4-nitropyridin-2-yl)methanol (CAS 168167-49-5) for Pharmaceutical Intermediate and Reference Standard Procurement


(3-Methyl-4-nitropyridin-2-yl)methanol (CAS 168167-49-5) is a nitropyridine derivative with a hydroxymethyl group at the 2-position, a methyl group at the 3-position, and a nitro group at the 4-position [1]. It is commercially supplied as a pharmaceutical intermediate and reference standard, with a standard purity specification of ≥95% . The compound is also known as 2-Hydroxymethyl-3-methyl-4-nitropyridine, and is recognized as a Lansoprazole-related impurity [2].

Why (3-Methyl-4-nitropyridin-2-yl)methanol Cannot Be Freely Substituted with Other Nitropyridine Methanol Analogs


The substitution pattern on the pyridine ring—specifically the combination of a 3-methyl group, a 4-nitro group, and a 2-hydroxymethyl group—defines the compound's unique reactivity and role as a specific process-related impurity in the synthesis of proton pump inhibitors (PPIs) like Lansoprazole [1]. In contrast, close analogs such as (4-Nitropyridin-2-yl)methanol (CAS 98197-88-7) lack the 3-methyl group, which is critical for the regioselective transformations required in PPI synthetic routes [2]. Similarly, 3,5-Dimethyl-2-hydroxymethyl-4-nitropyridine (CAS 149082-03-1) features an additional methyl group at the 5-position, altering its steric and electronic properties and preventing it from serving as a validated Lansoprazole impurity standard [3]. For quality control (QC) method validation and Abbreviated New Drug Application (ANDA) submissions, substitution with a non-validated analog is scientifically unsound and would not meet regulatory requirements [1].

Quantitative Differentiation of (3-Methyl-4-nitropyridin-2-yl)methanol Against Closest Analogs: A Procurement Evidence Guide


Differentiation as a Validated Lansoprazole Impurity Standard vs. General Research Chemicals

While many nitropyridine methanol derivatives are sold as general 'research chemicals', (3-Methyl-4-nitropyridin-2-yl)methanol is specifically identified and supplied as a validated Lansoprazole Impurity reference standard (Impurity 17) [1]. This classification is not applicable to its close analog, (4-Nitropyridin-2-yl)methanol, which is not listed as a designated impurity in any pharmacopeial monograph for Lansoprazole. The target compound is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) for ANDA submissions [1]. Procurement of this specific CAS number ensures traceability and regulatory acceptance that a generic analog cannot provide .

Pharmaceutical Analysis Quality Control Regulatory Compliance

Commercially Available Purity and Analytical Characterization vs. Unspecified Analogs

The target compound is commercially available with a specified minimum purity of 95% (HPLC), and vendors provide batch-specific analytical data including NMR, HPLC, and GC . In contrast, many structural analogs like 3,5-Dimethyl-2-hydroxymethyl-4-nitropyridine (CAS 149082-03-1) are often listed without a specified purity or with limited analytical documentation, making them unsuitable for rigorous QC applications [1]. The availability of full characterization packages for (3-Methyl-4-nitropyridin-2-yl)methanol directly supports its use in analytical method validation [2].

Analytical Chemistry Method Validation Quality Assurance

Distinct Reactivity in Synthesis: Conversion to Lansoprazole Impurity 35 with Reported Yield

A key differentiator for this compound is its documented use as a starting material in the synthesis of another specific impurity, Lansoprazole Impurity 35. According to a study on common intermediates for Rabeprazole and Lansoprazole, (3-Methyl-4-nitropyridin-2-yl)methanol was reacted with thionyl chloride in dichloromethane for 1 hour to yield the corresponding chloromethyl derivative (Lansoprazole Impurity 35) with a yield of 49% . This specific transformation and yield have not been reported for the des-methyl analog, (4-Nitropyridin-2-yl)methanol, under these conditions, highlighting a unique reaction pathway enabled by the 3-methyl substitution [1].

Organic Synthesis Process Chemistry PPI Intermediates

Optimal Application Scenarios for (3-Methyl-4-nitropyridin-2-yl)methanol Based on Verifiable Evidence


Qualification of Reference Standards for ANDA Regulatory Submissions

This compound is optimally procured when developing ANDA submissions for generic Lansoprazole formulations. Its designation as a specific impurity (Lansoprazole Impurity 17) and availability with pharmacopeial traceability (USP/EP) directly supports analytical method validation and quality control requirements mandated by regulatory bodies [1].

Development and Validation of Stability-Indicating HPLC Methods for Lansoprazole

Given its role as a known process-related impurity, (3-Methyl-4-nitropyridin-2-yl)methanol is an essential component in developing and validating stability-indicating HPLC methods. The compound's known relative retention time (RRT) of 0.52 in published USP-related chromatographic conditions makes it a critical marker for method specificity and system suitability testing [1].

Synthesis of Downstream PPI Intermediates with Defined Reaction Yields

For process chemists optimizing the synthesis of PPI-related intermediates, this compound provides a documented starting point for generating chloromethyl derivatives. The reported 49% yield for its conversion to Lansoprazole Impurity 35 serves as a quantitative reference for reaction optimization and scale-up studies [1].

Quality Control and Release Testing of Lansoprazole Drug Substance

During commercial production of Lansoprazole, (3-Methyl-4-nitropyridin-2-yl)methanol is used as a reference marker in quality control (QC) release testing. Its procurement from vendors who supply a Certificate of Analysis (COA) ensures that the impurity profile of the drug substance meets established specifications, safeguarding batch-to-batch consistency [1].

Technical Documentation Hub

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